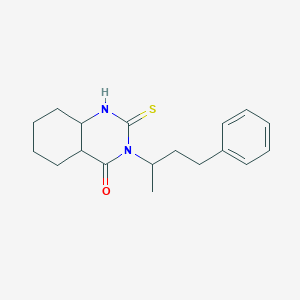

3-(1-Methyl-3-phenyl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

3-(4-phenylbutan-2-yl)-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2OS/c1-13(11-12-14-7-3-2-4-8-14)20-17(21)15-9-5-6-10-16(15)19-18(20)22/h2-4,7-8,13,15-16H,5-6,9-12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKGSMJBDPUGSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)N2C(=O)C3CCCCC3NC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-3-phenyl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the thioxo group and the 1-Methyl-3-phenyl-propyl side chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-3-phenyl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of quinazolinones, including 3-(1-Methyl-3-phenyl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, exhibit promising anticancer properties. Quinazoline compounds are known to target various kinases involved in cancer progression.

Case Study: Polo-like Kinase 1 Inhibition

A study focused on the structure–activity relationship (SAR) of quinazolinone derivatives found that modifications to the thioxo group significantly enhanced the inhibitory potency against polo-like kinase 1 (Plk1), a target implicated in multiple cancers. The research demonstrated that certain derivatives could induce mitotic arrest in cancer cells, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

Quinazoline derivatives have shown activity against various pathogens, including bacteria and fungi. The compound's thioxo group contributes to its biological activity, enhancing its interaction with microbial targets.

Research Findings

A study highlighted the antimicrobial efficacy of similar quinazoline derivatives against resistant bacterial strains. The incorporation of the thioxo moiety was crucial for enhancing binding affinity to bacterial enzymes, which are often altered in resistant strains .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly through its effects on chemokine receptors. Inhibiting these receptors can reduce inflammatory responses in various conditions.

Example: CCR2 Antagonism

Research has shown that related compounds act as antagonists to human CC chemokine receptor 2 (CCR2), which is involved in inflammatory processes. These findings suggest that this compound could be developed as a therapeutic agent for inflammatory diseases .

Antileishmanial Activity

Recent investigations into the antileishmanial potential of quinazoline derivatives have yielded promising results. The compound's structural features allow it to interact effectively with key proteins in Leishmania spp., making it a candidate for further development.

In Silico Studies

Molecular docking studies have shown that certain quinazoline derivatives bind effectively to essential enzymes in Leishmania parasites, indicating their potential as new treatments for leishmaniasis .

Mechanism of Action

The mechanism of action of 3-(1-Methyl-3-phenyl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(1-Methyl-3-phenyl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one with structurally related quinazolinones, focusing on substituent effects, biological activities, synthesis methods, and physicochemical properties.

Substituent Effects and Structural Diversity

Key Observations:

- Aromatic vs. Aliphatic Substituents: Compounds with aromatic substituents (e.g., phenyl-thiazolyl, methoxyphenyl) exhibit strong antifungal and antibacterial activities, attributed to π-π stacking interactions with microbial enzymes . In contrast, aliphatic substituents like methoxypropyl may improve solubility but reduce target affinity .

- Thioxo Group: The thioxo moiety at position 2 is critical for bioactivity, as it participates in hydrogen bonding and covalent interactions with biological targets. For example, its presence correlates with antifungal efficacy in 3-(4-Phenyl-thiazol-2-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one .

Physicochemical Properties

- Lipophilicity: The methoxypropyl substituent () increases polarity (logP ≈ 2.1), whereas the phenylpropyl group in the target compound may elevate logP (estimated logP ≈ 3.5), favoring blood-brain barrier penetration.

- Solubility: Methoxy groups enhance aqueous solubility (e.g., 3-methoxyphenyl derivative: 12 mg/mL in DMSO), while the target compound’s hydrophobic substituent may limit solubility, necessitating formulation optimization.

Biological Activity

The compound 3-(1-Methyl-3-phenyl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Overview of Quinazolinone Derivatives

Quinazolinone derivatives have gained significant attention in medicinal chemistry due to their antitumor , anticonvulsant , analgesic , and antimicrobial properties. The structural framework of quinazolinones allows for various substitutions that can enhance their biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound. The compound has been tested against several human cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxic Activity Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT29 (Colon) | <0.5 | Tubulin polymerization inhibition |

| MCF-7 (Breast) | 0.8 | Induction of G2/M cell cycle arrest |

| A2780 (Ovarian) | <0.2 | Apoptosis induction via mitochondrial pathway |

| H460 (Lung) | 0.6 | Inhibition of cell proliferation |

The compound exhibited sub-micromolar potency against multiple cancer types, indicating its potential as a lead compound for further development.

The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization, which is critical for cancer cell division. This mechanism aligns with findings from related compounds in the quinazolinone family that also target microtubule dynamics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of quinazolinone derivatives. Modifications at specific positions on the quinazolinone ring can significantly influence biological activity.

Table 2: SAR Insights on Quinazolinone Derivatives

| Substitution Position | Modification Type | Effect on Activity |

|---|---|---|

| 2 | Thio group addition | Enhanced anticancer activity |

| 4 | Hydroxyl group | Improved solubility |

| 7 | Aromatic ring extension | Increased potency against tumors |

Research indicates that the introduction of a thio group at position 2 enhances the anticancer properties due to improved interactions with target proteins involved in cell cycle regulation.

Case Studies

- Study on Antitumor Activity : A recent study evaluated the effects of this compound on HT29 colon cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways .

- In Vivo Efficacy : In an animal model, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. This suggests potential for clinical application in cancer therapy .

Q & A

Q. What synthetic methodologies are reported for 3-(1-Methyl-3-phenyl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one?

- Methodological Answer : Synthesis typically involves alkylation of a quinazolinone core with a substituted halide precursor. For example:

-

Thiourea Intermediate Route : Reacting methyl anthranilate with a dithiocarbamate derivative (e.g., N-(3-methoxyphenyl)-methyl dithiocarbamic acid) under reflux with potassium carbonate in ethanol (23 hours), followed by acid precipitation . Adaptations for the target compound would require substituting the alkylating agent with 1-methyl-3-phenylpropyl bromide.

-

Copper-Catalyzed Synthesis : Using DMPA as a one-carbon source and copper catalysts to introduce the 1-methyl-3-phenylpropyl group .

-

Key Considerations : Optimize reaction time (e.g., 12–24 hours) and solvent (e.g., DMSO or ethanol) based on precursor solubility.

Table 1 : Comparison of Synthetic Routes

Method Yield (%) Reaction Time Key Reagents Reference Thiourea Alkylation 82 23 h Methyl anthranilate, K₂CO₃ Copper-Catalyzed 70–75 12–18 h DMPA, Cu(I) catalyst

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structure. ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding .

- Spectroscopy : Confirm the thioxo group via IR (C=S stretch ~1200 cm⁻¹) and substituents via ¹H/¹³C NMR (e.g., methyl protons at δ 1.2–1.5 ppm, phenyl protons at δ 7.2–7.6 ppm).

- Mass Spectrometry : Validate molecular weight (e.g., HRMS-ESI for [M+H]⁺).

Q. What preliminary biological screening assays are recommended?

- Methodological Answer :

-

Antimicrobial Activity : Use CLSI-guided microdilution assays (e.g., MIC determination against S. aureus, E. coli) .

-

Antifungal Screening : Disk diffusion assays (3.125 µg/disk) and spore germination inhibition tests against Aspergillus spp. .

-

Analgesic Testing : Acetic acid-induced writhing in mice (dose range: 10–50 mg/kg) .

Table 2 : Example Biological Data for Analogous Compounds

Activity Type Model Organism MIC/IC₅₀ (µg/mL) Reference Antibacterial S. aureus 6–12 Antifungal A. fumigatus 3.125 (DDA) Analgesic (in vivo) Mice (writhing test) 74–84% inhibition

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified alkyl/aryl groups (e.g., replacing phenyl with pyridyl) to assess impact on bioactivity.

- Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to identify key interactions (e.g., thioxo group with fungal cytochrome P450 ).

- Statistical Analysis : Apply QSAR models (e.g., CoMFA) to correlate substituent properties (logP, polarizability) with activity .

Q. How to address contradictions in reported biological data across studies?

- Methodological Answer :

- Assay Standardization : Follow CLSI protocols (M100-S26) for reproducibility .

- Purity Analysis : Use HPLC (≥95% purity) to rule out impurity-driven variability.

- Cytotoxicity Controls : Test compounds on mammalian cells (e.g., hemolysis assays) to ensure activity is not due to nonspecific toxicity .

Q. What crystallographic software tools are recommended for resolving structural ambiguities?

- Methodological Answer :

- Refinement : SHELXL for high-resolution data (twinning detection, anisotropic displacement parameters) .

- Visualization : ORTEP-3 for generating publication-quality thermal ellipsoid plots .

- Validation : CheckCIF/PLATON for symmetry and hydrogen-bonding consistency.

Q. What mechanistic approaches can elucidate the compound’s antifungal activity?

- Methodological Answer :

- Proteomic Profiling : Identify downregulated fungal proteins (e.g., 18 kDa, 37 kDa targets via SDS-PAGE) .

- Time-Kill Assays : Assess fungicidal vs. fungistatic effects over 24–48 hours .

- Resistance Induction : Serial passage assays to detect mutation rates in Aspergillus .

Q. How to optimize in vivo models for evaluating analgesic efficacy?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.